molecular formula C11H18N2O3 B020279 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid CAS No. 104160-97-6

1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid

Cat. No. B020279
M. Wt: 226.27 g/mol
InChI Key: LFRBCLJVMRACEC-JBDRJPRFSA-N
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Description

Synthesis Analysis

The synthesis of related cyclopenta[b]pyrrole derivatives involves multi-step processes that start from various precursors, such as anilines or pyrrole derivatives. For example, aminophenylcyclopenta[b]pyrrolones have been synthesized starting from substituted anilines, leading to a new heterocyclic system with potential pharmacological interest, particularly in the virology field (Dallemagne et al., 1994). Additionally, octahydro-pyrano[3,2-b]pyrrole 2-carboxylic acids, derived from D-mannose, serve as novel bicyclic amino acids for synthesizing biologically active molecules (Ella-Menye et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds within the cyclopenta[b]pyrrole family has been elucidated through various techniques, including X-ray crystallography. For example, studies have shown the unique stereochemistry and ring junction configurations in cyclopropane and pyrrolo derivatives, providing insight into their three-dimensional arrangement and potential interaction with biological targets (Cetina et al., 2004).

Chemical Reactions and Properties

Cyclopenta[b]pyrrole derivatives engage in a variety of chemical reactions, showcasing their versatility. For instance, base-promoted transannulation has been used to create structurally diverse fused pyridines and pyrroles with excellent regio- and stereoselectivity (Yang et al., 2015). Such reactions underscore the chemical reactivity and potential for creating complex heterocyclic systems.

Physical Properties Analysis

The physical properties of cyclopenta[b]pyrrole derivatives, including solubility and stability, are critical for their application in synthesizing biologically active compounds. Research has focused on developing organo-soluble poly(amide–imide)s from bicyclo[2,2,2]oct-7-ene-tetracarboxylic-bis-L-amino acids, indicating the importance of solubility and polymer compatibility in materials science applications (Faghihi et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are essential for understanding the utility of cyclopenta[b]pyrrole derivatives in chemical synthesis and drug design. Studies on the synthesis of diastereo- and enantiomerically pure beta-aminocyclopropanecarboxylic acids from pyrrole highlight the synthetic utility and potential for creating constrained amino acid derivatives for peptide construction (Beumer et al., 2000).

Scientific Research Applications

Synthesis and Biologically Active Molecule Construction

Bicyclic amino acids, including structures related to 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic acid, are pivotal in synthesizing biologically active molecules and peptidomimetics. For instance, the synthesis of octahydropyrano[3,2-b]pyrrole-2-carboxylic acid derivatives from D-mannose has been explored for their potential use in preparing aeruginosin analogs and conformationally constrained peptidomimetics. These compounds are crucial for studying inhibition activities toward serine proteases such as thrombin and trypsin, highlighting their significance in therapeutic applications (Ella-Menye, Nie, & Wang, 2008).

Development of New Chemical Synthesis Methods

Research on the base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones has provided a novel approach to synthesizing fused pyridines and pyrroles. This method shows excellent regio- and stereoselectivity, facilitating the creation of structurally diverse molecules with potential applications in drug discovery and material science. Such advances in chemical synthesis techniques open new pathways for the development of pharmaceuticals and novel materials (Yang et al., 2015).

properties

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-aminopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-6(12)10(14)13-8-4-2-3-7(8)5-9(13)11(15)16/h6-9H,2-5,12H2,1H3,(H,15,16)/t6-,7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRBCLJVMRACEC-JBDRJPRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546785
Record name (2S,3aS,6aS)-1-[(2S)-2-Aminopropanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid

CAS RN

104160-97-6
Record name (2S,3aS,6aS)-1-[(2S)-2-Aminopropanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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